molecular formula C12H15NO3 B8189001 (R)-1-(benzyloxycarbonyl)-2-azetidinemethanol CAS No. 174740-82-0

(R)-1-(benzyloxycarbonyl)-2-azetidinemethanol

Cat. No.: B8189001
CAS No.: 174740-82-0
M. Wt: 221.25 g/mol
InChI Key: SPFQXCNTSZHKDM-LLVKDONJSA-N
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Description

®-1-(benzyloxycarbonyl)-2-azetidinemethanol is a chiral compound that features a benzyloxycarbonyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzyloxycarbonyl)-2-azetidinemethanol typically involves the ring-opening polymerization of benzyloxycarbonyl-substituted azetidine derivatives. One common method includes the use of benzyloxycarbonyl-protected azetidine carboxyanhydride as a starting material, which undergoes polymerization in the presence of a suitable initiator .

Industrial Production Methods

Industrial production methods for ®-1-(benzyloxycarbonyl)-2-azetidinemethanol often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-1-(benzyloxycarbonyl)-2-azetidinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the benzyloxycarbonyl group produces the free amine .

Scientific Research Applications

®-1-(benzyloxycarbonyl)-2-azetidinemethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(benzyloxycarbonyl)-2-azetidinemethanol involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. This compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(benzyloxycarbonyl)-2-azetidinecarboxylic acid
  • ®-1-(benzyloxycarbonyl)-2-azetidineethanol
  • ®-1-(benzyloxycarbonyl)-2-azetidinepropanoic acid

Uniqueness

Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its versatility .

Properties

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQXCNTSZHKDM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193903
Record name Phenylmethyl (2R)-2-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174740-82-0
Record name Phenylmethyl (2R)-2-(hydroxymethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174740-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R)-2-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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